

Technical Monograph: 2-Chloro-5-cyanobenzoyl Chloride[1][2][3][4]

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Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzoyl chloride

CAS No.: 122483-59-4

Cat. No.: B049967

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Introduction: The Orthogonal Scaffold

2-Chloro-5-cyanobenzoyl chloride is a trifunctional aromatic building block characterized by three distinct reactive sites: an acid chloride, an aryl chloride, and a nitrile group.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of these functional groups, allowing for sequential, chemoselective derivatization.[1]

- **Primary Reactivity (Electrophile):** The acid chloride () is the most reactive site, susceptible to rapid nucleophilic acyl substitution by amines, alcohols, and thiols.[1]
- **Secondary Reactivity (Electrophile):** The aryl chloride at the ortho position is activated by the electron-withdrawing carbonyl and nitrile groups, making it a prime candidate for nucleophilic aromatic substitution () or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
- **Tertiary Reactivity (Masked Electrophile):** The nitrile group (

) at the meta position serves as a robust electron-withdrawing group (EWG) during initial steps but can later be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into heterocycles like tetrazoles or oxadiazoles.[1]

This compound is a critical intermediate in the synthesis of PPAR

inverse agonists (e.g., FX-909) and various quinolinone-based antivirals and anticancer agents.[1]

Physicochemical Profile

Property	Data	Note
CAS Number	122483-59-4	
IUPAC Name	2-Chloro-5-cyanobenzoyl chloride	
Molecular Formula		
Molecular Weight	200.02 g/mol	
Physical State	Solid (Yellow to Brown)	Often used as a crude melt/solid due to hydrolytic instability.[1]
Solubility	Soluble in DCM, THF, Toluene	Reacts violently with water/alcohols.[1]
Storage	2–8°C, Inert Atmosphere	Hydrolysis releases HCl and the parent benzoic acid.[1]
Reactivity Hazard	Corrosive, Lachrymator	Releases HCl gas upon contact with moisture.[1]

Synthetic Routes & Production

The industrial and laboratory-scale synthesis of **2-chloro-5-cyanobenzoyl chloride** is achieved through the chlorination of its parent acid, 2-chloro-5-cyanobenzoic acid (CAS 89891-83-8).[1] The choice of chlorinating agent dictates the purity and workup requirements.[1]

Protocol: Thionyl Chloride Mediated Synthesis

This is the standard laboratory method, preferred for its volatile byproducts (

and

), which simplifies purification.[1]

Reagents:

- Precursor: 2-Chloro-5-cyanobenzoic acid (1.0 equiv)[1]
- Reagent: Thionyl Chloride () (Excess, solvent/reagent)[1]
- Catalyst: DMF (Catalytic, 1-2 drops)[1]
- Temperature: 80°C (Reflux)[1][2]

Mechanism: The catalytic DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid, facilitating the formation of the acyl chloride.[1]

Step-by-Step Workflow:

- Charge: In a dry round-bottom flask equipped with a reflux condenser and guard tube, suspend 2-chloro-5-cyanobenzoic acid in neat (10 mL per gram of acid).
- Activate: Add 1–2 drops of anhydrous DMF. A vigorous evolution of gas () will commence.[1]
- Reflux: Heat the mixture to 80°C for 1–2 hours until the solution becomes clear and gas evolution ceases.
- Concentrate: Remove excess under reduced pressure (rotary evaporator).

- Azeotrope: Add dry toluene and re-evaporate to remove trace thionyl chloride.
- Yield: The resulting yellow solid is typically used directly in the next step without chromatographic purification to prevent hydrolysis.[1]

Applications in Drug Discovery

The core utility of CAS 122483-59-4 lies in its role as a "lynchpin" scaffold that connects two distinct pharmacophores.[1]

Case Study: Synthesis of PPAR Inverse Agonists (e.g., FX-909)

Recent research has identified covalent inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

) as potent anti-cancer agents (e.g., for luminal bladder cancer).[1] The 2-chloro-5-cyanobenzoyl moiety is essential for binding to the nuclear receptor corepressor pocket.[1]

Reaction Logic:

- Amide Coupling: The acid chloride reacts with a specialized aniline (e.g., 2-phenylpyridin-4-amine) to form the benzamide core.[1]
- Conformational Locking: The ortho-chloro substituent provides steric bulk that forces the amide bond out of planarity, a critical feature for fitting into the PPAR

ligand-binding domain (LBD).[1]

Case Study: Quinolinone Construction

This scaffold is also used to synthesize 4-oxo-1,4-dihydroquinoline derivatives via a Grob-type condensation or related cyclization strategies.[1]

Workflow:

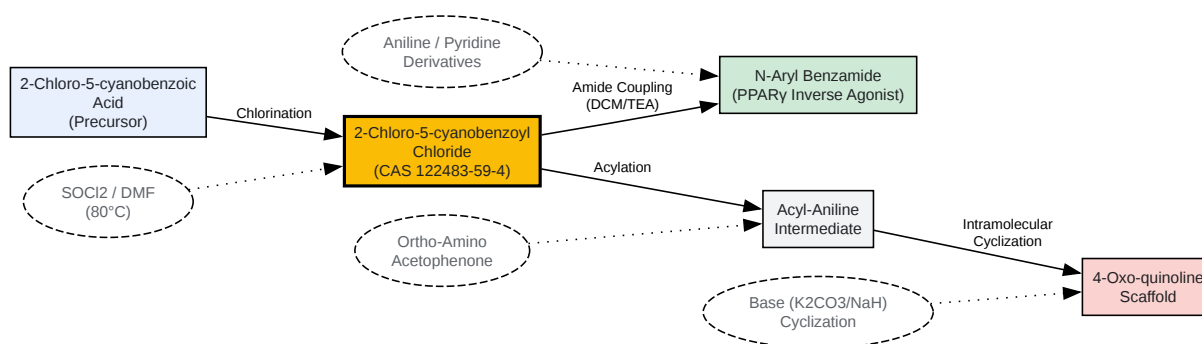
- Acylation: Reaction with an ortho-amino ketone (e.g., 1-(2-amino-4,6-difluorophenyl)ethanone).[1]

- Cyclization: Base-mediated intramolecular

or condensation displaces the ortho-chloro group (or closes the ring via the ketone), fusing the rings to form the quinolinone system.[1]

Visualizing the Chemistry

The following diagram illustrates the synthesis and divergent applications of the scaffold.



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Caption: Synthetic pathway from precursor acid to bioactive benzamide and quinolinone scaffolds.[1]

Handling & Safety Protocols

Strict adherence to safety protocols is mandatory due to the corrosive nature of acid chlorides.
[1]

- Moisture Control: All glassware must be flame-dried.[1] Reagents/solvents must be anhydrous.[1] The compound hydrolyzes rapidly to release HCl gas.[1]
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] A fume hood is required to manage HCl/SO₂ off-gassing.[1]

- Quenching: Quench excess acid chloride by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate () or dilute ammonium hydroxide. Do not add water directly to the neat solid.[1]

References

- Synthesis of PPAR

Inverse Agonists:

- Discovery and characterization of FX-909, a covalent inverse agonist of PPARG.[1] bioRxiv, 2023.[1]
- Patent: Benzamide Derivatives
 - New benzamide derivatives as PPAR-gamma modulators.[1] Patent AU2018382461B2.[1]
- Patent: Quinoline Synthesis
 - PPARG inverse agonists and uses thereof. US Patent Application 2023/0331678 A1.[1]
- Compound Properties & Safety
 - **2-Chloro-5-cyanobenzoyl chloride** Safety Data Sheet.[1] Sigma-Aldrich / Merck.[1]

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Sources

- [1. US20230331678A1 - Pparg inverse agonists and uses thereof - Google Patents \[patents.google.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)

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